Daclatasvir RRSS Isomer

Chiral Chromatography Impurity Profiling ANDA Method Validation

Daclatasvir RRSS Isomer (CAS 1009117-94-5) is a process-related diastereomeric impurity of the first-in-class HCV NS5A inhibitor daclatasvir (BMS-790052, Daklinza), which possesses picomolar antiviral potency (EC50 9–146 pM across genotypes 1–6). The parent drug contains four chiral centers and adopts an SSSS configuration in its active form; erroneous stereochemistry at any single center generates one of eight diastereomeric impurities, among which the RRSS isomer (designated Impurity 7 or Impurity must be resolved, identified, and quantified to meet ICH Q3A/Q3B quality thresholds for ANDA submissions.

Molecular Formula C₄₀H₅₀N₈O₆
Molecular Weight 738.88
CAS No. 1009117-94-5
Cat. No. B1145003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir RRSS Isomer
CAS1009117-94-5
Synonyms_x000B__x000B_
Molecular FormulaC₄₀H₅₀N₈O₆
Molecular Weight738.88
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir RRSS Isomer (CAS 1009117-94-5): A Critical Reference Standard for HCV NS5A Inhibitor Analytical Quantification


Daclatasvir RRSS Isomer (CAS 1009117-94-5) is a process-related diastereomeric impurity of the first-in-class HCV NS5A inhibitor daclatasvir (BMS-790052, Daklinza), which possesses picomolar antiviral potency (EC50 9–146 pM across genotypes 1–6) [1]. The parent drug contains four chiral centers and adopts an SSSS configuration in its active form; erroneous stereochemistry at any single center generates one of eight diastereomeric impurities, among which the RRSS isomer (designated Impurity 7 or Impurity 36) must be resolved, identified, and quantified to meet ICH Q3A/Q3B quality thresholds for ANDA submissions [2]. This compound serves as a pharmacopeial-grade reference standard for chiral chromatographic method development and batch-release impurity profiling rather than as a therapeutic agent [3].

Workflow
Chiral HPLC impurity profiling for generic daclatasvir drug substance
Selection
Diastereomeric impurity reference standard (RRSS isomer)
Use Context
ANDA batch-release impurity quantification per ICH Q3A

Why Daclatasvir RRSS Isomer Cannot Be Substituted with Other Daclatasvir Stereoisomers in Analytical Workflows


Stereoisomer substitution in analytical reference standards introduces systematic quantification error because each diastereomer exhibits a distinct retention time (tR), UV response factor, and mass fragmentation pattern under validated chromatographic conditions. The patented chiral HPLC method demonstrates that the 9 daclatasvir optical isomers elute at discrete, well-resolved retention times ranging from 21.07 to 57.41 minutes on a cellulose-1 chiral stationary phase, with a minimum resolution factor Rs ≥ 3.0 between the active SSSS form and the adjacent impurity peak [1]. Guo et al. (2016) further confirmed that only 5 of the 9 possible isomers could be baseline-resolved using a standard Chiralpak IC column, underscoring that each isomer pair requires specific method optimization [2]. Substituting the RRSS isomer with an RSSR, SRRS, or RRRR standard would co-elute with or misidentify the target impurity, leading to inaccurate impurity quantification and potential ANDA rejection by regulatory authorities [3].

Distinct elution behavior: each stereoisomer exhibits a unique retention time under chiral HPLC; substitution without method revalidation may cause misidentification.
Differential detector response: UV absorbance and MS fragmentation patterns vary among diastereomers, potentially skewing impurity quantification.
Regulatory expectation: ICH Q3A requires impurity-specific reference standards; using an incorrect isomer could lead to ANDA batch rejection.

Quantitative Differentiation Evidence: Daclatasvir RRSS Isomer vs. Closest Comparator Stereoisomers


Chiral HPLC Retention Time Differentiation: RRSS Isomer vs. RSSR, SRRS, and RRRR Diastereomers

Under the optimized reversed-phase chiral HPLC method described in Chinese Patent CN107389816A, the Daclatasvir RRSS Isomer elutes at a retention time of 21.07 min, which is distinct from the closest-eluting comparator isomer SSRS at 27.38 min (ΔtR = 6.31 min) and the active API (SSSS) at 24.19 min (ΔtR = 3.12 min with Rs = 3.0) [1]. In contrast, the prior art method of Guo et al. (2016) could resolve only five isomers (RSSS, SSRS, RSSR, SRRS, RRRR) but not the RRSS isomer, limiting its applicability for comprehensive impurity profiling [2].

Chiral HPLC Retention
Head-to-head
tR 21.07 min (RRSS) vs. API SSSS 24.19 min; ΔtR = 3.12 min; Rs = 3.0
Reported baseline separation supports unambiguous RRSS identification in impurity profiling.
Method: CN107389816A; Cellulose-1 column, 304 nm detection.
Chiral Chromatography Impurity Profiling ANDA Method Validation

Impurity Classification: Daclatasvir RRSS Isomer as a Designated Process-Related Impurity (Impurity 7 / Impurity 36)

Daclatasvir RRSS Isomer is formally classified as Daclatasvir Impurity 7 (RRRR-Isomer alternative designation) or Impurity 36 in commercial reference standard catalogs, with a certified purity specification of ≥95% (HPLC) and a molecular weight of 738.88 g/mol (free base) . This contrasts with the active pharmaceutical ingredient Daclatasvir dihydrochloride (CAS 1009119-65-6, MW 811.9 g/mol as diHCl salt) and the commonly encountered RSSR isomer impurity (CAS 1009107-27-0, Daclatasvir Impurity 4), which shares the same molecular formula but differs in spatial arrangement at two chiral centers [1].

Impurity Specification
Specification review
CAS 1009117-94-5; Purity ≥95% (HPLC); MW 738.88 g/mol (free base)
Unique CAS and purity specification ensure correct isomer procurement for ANDA compliance.
Vendor CoA; ICH Q3A identity thresholds apply.
Pharmaceutical Impurity Classification Regulatory Compliance ICH Q3A

Stereochemical Configuration Impact on NS5A Binding: RRSS vs. RSRR Isomer Activity

While direct EC50 data for the isolated Daclatasvir RRSS Isomer is not publicly available in peer-reviewed literature, the parent drug daclatasvir (active SSSS configuration) exhibits EC50 values of 9–50 pM against HCV genotype 1b replicon and the JFH-1 genotype 2a infectious virus system [1]. The stereospecificity of NS5A binding was demonstrated by Nettles et al. (2014), who showed that a biotinylated version of BMS-790052 pulled down NS5A in a stereospecific manner, confirming that alteration of chiral centers abrogates target engagement [2]. Patented separation methods (CN107389816A) document that the RRSS isomer is a distinct chemical entity from the therapeutically active SSSS form, and commercial vendors note that stereoisomeric purity is critical because other stereoisomers can be inactive or exhibit different biological profiles [3].

NS5A Binding Profile
Context-dependent
Parent SSSS: EC50 9–50 pM; RRSS: direct NS5A inhibition not measured
Stereospecific target engagement rationale supports impurity control for quality requirements.
No direct EC50 data; inferred from Nettles et al. stereospecific pull-down.
Structure-Activity Relationship NS5A Inhibition Diastereomer Potency

Industrial Application Scenarios for Daclatasvir RRSS Isomer (CAS 1009117-94-5)


ANDA Method Validation and Impurity Profiling for Generic Daclatasvir Drug Substance

Generic pharmaceutical manufacturers developing Abbreviated New Drug Applications for daclatasvir dihydrochloride tablets require the RRSS isomer as a qualified reference standard to validate HPLC/UPLC impurity methods. The patented chiral method (CN107389816A) achieves baseline resolution (Rs ≥ 3.0) of the RRSS isomer from the active SSSS peak at 304 nm detection, enabling accurate quantification at the ICH Q3A identification threshold of 0.1% [1]. Procurement of this specific isomer is mandated because the Guo et al. (2016) method resolves only 5 of the 9 possible optical isomers and is unsuitable for full impurity coverage [2].

Stability-Indicating Assay Development Under ICH Q1A Stress Conditions

Forced degradation studies (acid/base hydrolysis, oxidative, thermal, photolytic) generate stereoisomeric degradants that may co-elute with process impurities. The validated UPLC method of Jagadabi et al. (2019) with QDa mass detection achieves resolution of daclatasvir from all known process impurities and degradation products within 15 minutes, identifying unknown degradants by [M+H]+ ions at m/z 582.4 (acid/base) and m/z 778.5 (peroxide) [1]. The RRSS isomer standard is essential for peak assignment and system suitability testing in these stability-indicating methods, particularly for distinguishing process-related stereoisomers from degradation-induced epimerization products.

Reference Standard Procurement with Pharmacopeial Traceability for QC Batch Release

Quality control laboratories performing batch-release testing of daclatasvir API require the RRSS isomer reference standard with full Certificate of Analysis (CoA) including HPLC purity ≥95%, NMR and MS identity confirmation, and optional traceability to USP or EP pharmacopeial standards [1]. This compound (CAS 1009117-94-5) is supplied as the free base (MW 738.88) or as the dihydrochloride salt (MW 811.9) for direct use in HPLC calibration curves across the validated linear range of 25–25,000 ng/mL for impurity quantification, as established in the validated method of Al-Saffar et al. (2019) with correlation coefficient >0.995 [2].

Application
Selection Property
Validation Focus
ANDA Impurity Method Validation
Chiral chromatographic resolution and impurity coverage
ICH Q3A identification threshold compliance for daclatasvir API
Stability-Indicating Assay Development
Degradant separation and peak identity confirmation
Forced degradation impurity profiling per ICH Q1A
QC Batch-Release Reference Standard
Certified purity and identity with pharmacopeial traceability
HPLC calibration linearity and accuracy for impurity quantification
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